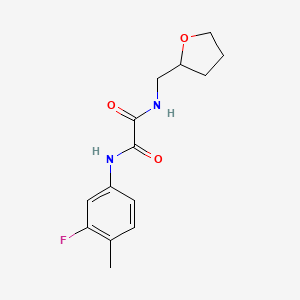

N1-(3-fluoro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(3-fluoro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a substituted oxalamide featuring a 3-fluoro-4-methylphenyl group at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N2 position. The fluorine atom and tetrahydrofuran (THF) moiety in its structure likely influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target-binding affinity.

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c1-9-4-5-10(7-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANXXRWJGIHMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylphenylamine, is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalamide intermediate.

Introduction of the Tetrahydrofuran Moiety: The oxalamide intermediate is then reacted with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions, using a reducing agent such as sodium triacetoxyborohydride, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Antiviral Activity : Compound 38, which shares the N1 3-fluoro-4-methylphenyl group with the target compound, demonstrates potent HIV entry inhibition ( ). The hydroxyethyl-thiazole and piperidine groups in its N2 substituent may enhance binding to viral targets like the CD4 receptor.

- Flavor Applications : S336 and S5456, bearing dimethoxybenzyl and pyridinylethyl groups, lack fluorine but exhibit strong umami flavor properties and regulatory approval for food use ( ).

- Enzyme Inhibition : Compound 16’s hydroxybenzoylphenyl group contributes to its activity against stearoyl-CoA desaturase (SCD1), a lipid metabolism enzyme ( ).

Metabolic Stability and Toxicity

- The target compound’s THF group may further enhance resistance to oxidative degradation compared to analogs with ether or ester linkages.

- Toxicity : S336’s safety profile (approved by regulatory bodies) contrasts with compounds like S5456, which show moderate CYP3A4 inhibition ( ). Fluorine substitution in the target compound could reduce toxicity by preventing reactive metabolite formation.

Physicochemical Properties

- Lipophilicity : The THF group in the target compound likely increases hydrophilicity compared to analogs with purely aromatic N2 substituents (e.g., S336’s pyridinylethyl group). This may improve aqueous solubility but reduce membrane permeability.

- Synthetic Complexity : Compounds with stereoisomerism (e.g., Compound 38, ) require chiral resolution, whereas the target compound’s THF group may simplify synthesis due to fewer stereocenters.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound notable for its oxalamide backbone and the presence of a fluorinated aromatic group. The molecular formula is CHFNO, with a molecular weight of approximately 280.29 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, which impart distinct chemical and biological properties.

Chemical Structure

The compound's structure includes:

- Aromatic moiety : 3-fluoro-4-methylphenyl

- Tetrahydrofuran group : Contributes to solubility and potential biological interactions

- Oxalamide linkage : Provides stability and reactivity

Structural Comparison with Similar Compounds

| Compound Name | Structural Features |

|---|---|

| N1-(3-chloro-4-methylphenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | Chlorine instead of fluorine; similar oxalamide structure |

| N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide | Contains a furan ring instead of tetrahydrofuran; similar oxalamide backbone |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances binding affinity due to electronic effects, while the oxalamide linkage may facilitate enzyme inhibition or modulation.

Enzyme Inhibition Studies

Enzyme inhibition assays have demonstrated that oxalamide derivatives can inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation. The presence of the tetrahydrofuran moiety may enhance solubility and bioavailability, increasing the compound's therapeutic potential.

Case Studies

- Antitumor Activity : A study assessed the cytotoxic effects of structurally related compounds on various cancer cell lines. Results showed that modifications in the aromatic or aliphatic portions significantly influenced cytotoxicity, suggesting that this compound might exhibit similar effects .

- Pharmacological Profiling : In a comparative analysis of oxalamides, compounds with fluorinated groups demonstrated enhanced activity against specific cancer targets compared to their non-fluorinated counterparts. This suggests that the fluorine atom in this compound could play a crucial role in determining its biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.